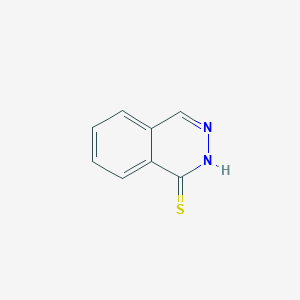

Phthalazine-1-thiol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2H-phthalazine-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYHGSBVFWRLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353010 | |

| Record name | phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-46-6 | |

| Record name | 16015-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phthalazine 1 Thiol and Its Derivatives

Established Synthetic Pathways to Phthalazine-1-thiol

Two primary routes are commonly employed for the synthesis of this compound: conversion from phthalazinone derivatives using phosphorus pentasulfide and nucleophilic substitution reactions.

Conversion from Phthalazinone Derivatives via Phosphorus Pentasulfide

A prominent method for synthesizing this compound involves the thionation of phthalazinone derivatives using phosphorus pentasulfide (P2S5). This reaction typically facilitates the replacement of a carbonyl oxygen atom with a sulfur atom. For instance, the treatment of a phthalazinone derivative with phosphorus pentasulfide in a high-boiling solvent like dry toluene (B28343) or p-xylene (B151628) under reflux conditions can yield the corresponding phthalazine-1-thione (this compound). jst.go.jpmdpi.comnih.gov The reaction of 4-(pyren-1-ylmethyl)phthalazin-1(2H)-one with phosphorus pentasulfide in boiling p-xylene at 180 °C for 4 hours has been reported to yield 4-(pyren-1-ylmethyl)this compound. mdpi.comnih.gov Another example involves the reaction of 4-biphenyl-4-yl-2H-phthalazin-1-one with phosphorus pentasulfide in dry pyridine (B92270) under reflux for 6 hours to produce 4-biphenyl-4-yl-phthalazine-1-thiol. jofamericanscience.org

The reaction can be represented generally as:

Phthalazinone Derivative + P2S5 → this compound Derivative

Spectroscopic data, such as IR spectroscopy, can be used to confirm the conversion, showing the disappearance of the carbonyl C=O stretch and the appearance of C=S and S-H stretching bands. mdpi.com

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions also play a role in the synthesis of this compound and its precursors. While direct synthesis of this compound via nucleophilic substitution on a halogenated phthalazine (B143731) might be possible using a sulfur nucleophile like hydrogen sulfide (B99878) or a thiol equivalent, the provided search results primarily highlight nucleophilic substitution in the context of synthesizing substituted phthalazines or derivatives that can then be converted to the thiol. For example, 1-chlorophthalazines, which can be obtained from phthalazinones, serve as key intermediates for reaction with various nucleophiles to introduce different substituents on the phthalazine ring. nih.govsciforum.net While not directly showing the synthesis of the thiol itself through nucleophilic substitution of a halogen by a thiol group on the phthalazine core, the principle of nucleophilic displacement is fundamental in phthalazine chemistry for introducing various functionalities. sciforum.net

Synthesis of this compound Derivatives and Analogs

This compound is a versatile building block for the synthesis of a variety of derivatives and analogs with modified structures and properties.

Formation of S-Nucleosides and Related Conjugates

This compound derivatives can be utilized in the synthesis of S-nucleosides and related conjugates. This typically involves the reaction of the thiol group with activated sugar derivatives or other molecules containing a leaving group suitable for nucleophilic attack by the sulfur atom. Research has explored the synthesis of S-nucleosides of 4-mesitylthis compound by reacting it with different halo compounds. researchgate.net Another study describes the synthesis of β-S-nucleosides from a 4-substituted phthalazine-1(2H)-thione derivative. mdpi.comnih.gov These reactions often involve the displacement of a halide or other leaving group from a modified sugar moiety by the thiolate anion of the phthalazine derivative.

Functionalization through Reactions with Hydrazine (B178648) Hydrate (B1144303)

This compound derivatives can undergo reactions with hydrazine hydrate, leading to the formation of hydrazino-substituted compounds. While the direct reaction of this compound with hydrazine hydrate is not explicitly detailed in the provided snippets, related reactions of phthalazine derivatives with hydrazine hydrate are reported. For instance, phthalazinone derivatives and chlorophthalazines can react with hydrazine hydrate to yield hydrazinophthalazine derivatives. jst.go.jpjocpr.comjst.go.jp This suggests that a phthalazine structure containing a suitable leaving group or an activated carbonyl (in the case of a thione tautomer) could potentially react with hydrazine hydrate. One study mentions the reaction of a phthalazinethione derivative with hydrazine hydrate to yield a hydrazine derivative. jst.go.jp

Derivatization with Halogenated Esters

Derivatization of this compound derivatives with halogenated esters is another route to synthesize functionalized compounds. This reaction typically involves the alkylation of the thiol group by the halogenated ester, forming a thioether linkage. For example, the reaction of a phthalazine-1(2H)-thione derivative with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) under reflux conditions has been shown to yield the corresponding S-alkylated product, an ethyl (phthalazinylthio)acetate derivative. mdpi.com This reaction proceeds via a nucleophilic attack of the sulfur atom (or its corresponding thiolate form) on the carbon atom bearing the halogen in the ester.

The general reaction can be depicted as:

This compound Derivative + Halogenated Ester → S-Alkylated Phthalazine Derivative

This method allows for the introduction of ester functionalities, which can be further transformed into other functional groups, expanding the chemical space of phthalazine derivatives.

Advanced and Catalytic Synthetic Approaches

Advanced synthetic strategies for this compound and its derivatives aim to improve reaction efficiency, reduce reaction times, increase yields, and minimize environmental impact. Catalytic methods, in particular, play a crucial role in facilitating these transformations under milder conditions.

Multicomponent Reactions Incorporating Thiol Components

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages, including atom economy, reduced reaction times, and simplified workup procedures. The incorporation of thiol components in MCRs leading to phthalazine derivatives provides a direct route to sulfur-containing structures, including those related to this compound.

One reported multicomponent process involves the reaction between a phthalazine, an aldehyde, and a thiol to synthesize thioether-substituted 1,2-dihydronaphthalenes. researchgate.net While this reaction focuses on the formation of a different ring system fused to phthalazine, it demonstrates the feasibility of incorporating free thiols into multicomponent reactions alongside a phthalazine core. researchgate.net

Another approach involves the use of molecules containing a thiol group as a reactant in multicomponent reactions that yield phthalazine derivatives. For instance, 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol has been employed as a starting material in one-pot multicomponent syntheses of novel fused heterocyclic compounds containing the phthalazine scaffold. tandfonline.comfigshare.com These reactions typically involve the condensation of this thiol-containing triazole with other reactants, such as substituted 2-bromo-1-phenylethanone and phthalic anhydride (B1165640), leading to the formation of complex phthalazine derivatives under various conditions, including reflux in acetic acid. tandfonline.comfigshare.com

These examples highlight the utility of multicomponent reactions in accessing diverse phthalazine structures, either by directly incorporating a thiol reactant or by utilizing a thiol-containing building block.

Nanocatalysis in Phthalazine Derivative Synthesis

The application of nanocatalysts in the synthesis of phthalazine derivatives has gained considerable attention due to the unique properties of nanoparticles, such as high surface area and tunable activity. Nanocatalysts can facilitate reactions under milder conditions, improve yields, and often allow for easy recovery and reusability, aligning with green chemistry principles.

Various nanocatalysts have been explored for the synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, a significant class of compounds structurally related to phthalazine. Magnetically recoverable Fe3O4 nanoparticles have been reported as efficient nanocatalysts for the synthesis of these derivatives in aqueous micellar media, offering an environmentally sustainable and proficient method. nih.gov Similarly, NiFe2O4 nanoparticles have been successfully employed as heterogeneous catalysts in a one-pot four-component reaction for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, demonstrating excellent catalytic performance, operational simplicity, and environmentally benign characteristics.

Other nanocatalytic systems include the use of Hercynite magnetic nanocatalysts for the synthesis of pyrazolo-phthalazine derivatives, achieving high yields and short reaction times with the added benefit of easy magnetic separation. semnan.ac.ir Furthermore, novel nanocatalytic methods utilizing imidazolium-based ionic liquids supported on silica-coated nanosized perlite (B1173460) have been developed for the synthesis of pyrazolo phthalazine derivatives under green conditions, emphasizing high throughput and reusability. scilit.comresearchgate.net Magnetic ionic catalysts, such as PEG-MDIL, have also been reported for the green synthesis of 2H-indazolo[2,1-b]phthalazinetriones under solvent-free conditions. orientjchem.org

These studies demonstrate the versatility and effectiveness of nanocatalysts in promoting the formation of phthalazine derivatives, often contributing to improved reaction efficiency and sustainability.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of phthalazine synthesis, this translates to developing methods that utilize environmentally friendly solvents, catalysts, and reaction conditions, as well as minimizing waste generation.

Multicomponent reactions, as discussed earlier, inherently contribute to green chemistry by maximizing atom economy and reducing the number of synthetic steps. researchgate.net The use of non-toxic and reusable catalysts is another key aspect of green synthesis. For example, metal-free catalysts like nicotinic acid have been employed in the one-pot synthesis of phthalazine derivatives, offering advantages such as short reaction times, easy product isolation, and the absence of toxic metals. researchgate.net

Catalysts like copper(II) triflate have also been utilized in one-pot multicomponent reactions for the synthesis of substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, described as a simple, green, and efficient process that aligns with the goal of reducing hazardous substances. scispace.com The stability of metal triflates in water makes them suitable for use in green chemical methods. scispace.com

Solvent-free conditions and alternative energy sources like microwave irradiation and ultrasonication are also integral to green chemistry in phthalazine synthesis. The green synthesis of fused chromeno-pyrazolo-phthalazine derivatives using silica-supported bismuth nitrate (B79036) under solvent-free conditions and microwave irradiation exemplifies this approach, offering mild reaction conditions, shorter reaction times, and easy workup without harmful solvents. nih.gov Ultrasonication has been reported for the synthesis of fluorinated phthalazine derivatives, demonstrating improved yields and reduced reaction times compared to conventional methods. researchgate.net

While specific examples of the green synthesis of this compound using these advanced methods are less prevalent in the immediate search results compared to other phthalazine derivatives, the principles and techniques discussed are directly applicable to developing more sustainable routes for its synthesis. The synthesis of 4-(4-phenoxyphenyl)phthalazin-1-thiol from a chlorophthalazine derivative and thiourea (B124793) in ethanol (B145695) researchgate.net provides a starting point, and future research could focus on optimizing such routes using greener solvents, catalysts, or techniques.

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally responsible synthetic processes.

Chemical Reactivity and Mechanistic Investigations of Phthalazine 1 Thiol

Tautomeric Equilibria and Their Influence on Reactivity

Phthalazine-1-thiol exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (phthalazine-1-thione). ontosight.ai This dynamic equilibrium significantly influences its chemical behavior.

Thioamide-Iminothiol Tautomerism and Thermodynamic Considerations

The tautomerism in this compound is often described as a thioamide-iminothiol equilibrium. Research suggests that the iminothiol tautomer is generally more thermodynamically and kinetically favored than the thioamide tautomer under certain experimental conditions. jst.go.jpresearchgate.net This preference is attributed, in part, to the sulfur anion being a stronger nucleophile than the nitrogen anion, a factor governed by kinetic control. jst.go.jpresearchgate.net The greater stability of the iminothiol tautomer's conjugate base, potentially due to back donation involving the vacant d-orbital of the sulfur atom, also contributes to its predominance. researchgate.net This tautomeric preference is crucial in understanding and predicting the reactivity of this compound, as reactions often proceed through the more stable and kinetically favored iminothiol form. jst.go.jpresearchgate.net

Redox Chemistry of this compound

The presence of the thiol group makes this compound susceptible to various redox reactions.

Oxidation Pathways Leading to Disulfides

Thiols are well-known to undergo oxidation to form disulfides, which contain an S-S bond. This is a common redox pathway for sulfur-containing compounds. The oxidation of thiols to disulfides is an important process in various chemical and biological systems, including the formation of disulfide bridges in proteins. tandfonline.com While specific detailed research findings on the oxidation of this compound directly to its corresponding disulfide were not extensively detailed in the search results, the general reactivity of thiols suggests this is a likely oxidation pathway. Copper(II) chloride complexes with nitrogen-containing ligands, including heterocycles, have been studied as catalysts for the selective oxidation of thiols to disulfides. tandfonline.com

Formation of Sulfonic Acids through Oxidation

Further oxidation of thiols can lead to the formation of sulfonic acids (RSO3H). This involves the oxidation of the sulfur atom to a higher oxidation state. For instance, the oxidation of propanethiol groups anchored to a surface followed by oxidation with hydrogen peroxide has been shown to yield sulfonic acid groups. researchgate.net One study mentioned the oxidation of a phthalazinethione derivative with concentrated nitric acid at room temperature to afford a sulfonic acid derivative, with the structure confirmed by spectroscopic data and solubility in sodium bicarbonate solution. jst.go.jp This indicates that under strong oxidizing conditions, this compound (or its tautomeric thione form) can be converted to the corresponding sulfonic acid.

Nucleophilic and Electrophilic Reactivity Patterns

This compound can exhibit both nucleophilic and electrophilic characteristics, though its nucleophilic nature, particularly through the sulfur atom, is a significant aspect of its reactivity.

Role of Sulfur Anion as a Potent Nucleophile

The sulfur atom in the thiol group of this compound can readily deprotonate to form a thiolate anion (RS⁻). This sulfur anion is a potent nucleophile. google.com As mentioned in the context of tautomerism, the sulfur anion is a stronger nucleophile compared to a nitrogen anion. jst.go.jpresearchgate.net This strong nucleophilicity of the sulfur anion in the iminothiol tautomer drives its reactivity in various transformations. jst.go.jpresearchgate.net The reaction of thiols to form carbon-sulfur bonds is a key reaction in organic synthesis and biosynthesis. jst.go.jp While the search results highlight the nucleophilic nature of the sulfur anion, specific detailed examples of electrophilic reactions of this compound were not prominently featured, suggesting its behavior as a nucleophile, particularly via the thiolate form, is a more dominant aspect of its reactivity.

Reactions with Diverse Nitrogen and Sulfur Nucleophiles

Thiols, including this compound, are known for the high nucleophilicity of the sulfur atom, especially in their deprotonated thiolate form. chemistrysteps.commasterorganicchemistry.com Thiolates are generally more nucleophilic and less basic than their oxygen counterparts (alkoxides), which favors substitution reactions over elimination in certain cases. chemistrysteps.commasterorganicchemistry.com

This compound and its derivatives can undergo reactions with various nucleophiles. For instance, 1-chloro-4-(4-phenoxyphenyl)phthalazine, a related phthalazine (B143731) derivative, has been shown to react with different nitrogen, oxygen, and sulfur nucleophiles to synthesize a range of substituted phthalazine derivatives. researchgate.net Reactions with nitrogen nucleophiles like ethanolamine (B43304) have been reported, leading to the formation of amino-substituted phthalazines. researchgate.net Similarly, reactions with sulfur nucleophiles such as thiourea (B124793) have been explored in the synthesis of phthalazine derivatives. researchgate.net

Research indicates that the reactivity of phthalazine derivatives towards nucleophiles can be influenced by the substituents on the phthalazine ring. For example, studies on the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with carbon, nitrogen, oxygen, and sulfur nucleophiles highlight the versatility of such halogenated phthalazines as reactive precursors for synthesizing diverse structures. researchgate.net

Thiols can also participate in nucleophilic substitution reactions after desulfurization, allowing for the introduction of various nucleophiles, including amines, to form secondary and tertiary amines. This process can tolerate a range of functional groups. cas.cn

Cycloaddition Reactions Involving the Phthalazine Ring System

The phthalazine ring system, particularly the pyridazine (B1198779) portion, can act as a diene in Diels-Alder cycloaddition reactions. researchgate.netnih.gov However, these reactions often require specific conditions or catalysts due to the inherent stability of the aromatic system. researchgate.netnih.gov

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Thiol Transfer Mechanisms

Inverse electron-demand Diels-Alder (IEDDA) reactions involve an electron-poor diene reacting with an electron-rich dienophile. Phthalazine can function as the electron-poor diene in such reactions. researchgate.netnih.govhkhlr.de Recent studies have explored domino IEDDA reactions involving phthalazines, aldehydes, and thiols, leading to the formation of thioether-substituted 1,2-dihydronaphthalenes. researchgate.netresearchgate.net

A key aspect of these domino reactions is a subsequent thiol transfer step. researchgate.netresearchgate.net The mechanism of this domino IEDDA/thiol transfer reaction has been investigated, including the factors influencing stereochemical outcomes and the structural requirements of the thiol component for efficient transfer. researchgate.netresearchgate.net Lewis acid catalysts, particularly bidentate ones, have been shown to activate phthalazine for these IEDDA reactions by lowering the LUMO energy of the phthalazine, thus facilitating the reaction with electron-rich dienophiles. nih.govhkhlr.de Orthogonal catalysis combining chiral amines and bidentate Lewis acids has been developed for enantioselective domino IEDDA/substitution reactions involving phthalazine and thiols, providing access to substituted 1,2-dihydronaphthalenes with good enantiomeric ratios. nih.gov

Diels-Alder Cycloadditions with Anionic Dienophiles

Phthalazine has also been shown to undergo Diels-Alder cycloadditions with anionic dienophiles. researchgate.netnih.govresearchgate.net Computational studies have investigated the mechanism of reactions between phthalazine and anionic species like [ECX]⁻ (E = P, As; X = O, S, Se). researchgate.netnih.govresearchgate.net These studies indicate that the regioselectivity of the reaction favors attack at the pyridazine ring of phthalazine due to its lower aromaticity compared to the benzene (B151609) ring, resulting in lower activation barriers. researchgate.netnih.govresearchgate.net While Diels-Alder reactions with neutral or cationic dienophiles are well-established, the characteristics of analogous reactions with anionic dienophiles are less explored, making these studies significant. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure, including the presence and position of substituents on the phthalazine ring and the nature of the thiol/thione tautomerism. The tautomerism between the thiol and thione forms can influence the reaction pathways and the type of products formed. ontosight.aimdpi.com The iminothiol tautomer is sometimes more thermodynamically and kinetically favored, influencing reactivity. jst.go.jp

Substituents on the phthalazine ring can alter the electron density distribution, affecting the reactivity of the ring towards nucleophilic or electrophilic attack and influencing the course of cycloaddition reactions. For example, the presence of electron-withdrawing or electron-donating groups can impact the electron-demand nature of the phthalazine ring in Diels-Alder reactions.

Studies on structure-activity relationships (SAR) of phthalazine derivatives, although often focused on biological activity, implicitly provide insights into how structural modifications influence chemical behavior. nih.govacs.orgacs.org For instance, variations in substituents on the phthalazine ring have been shown to affect the potency and selectivity in interactions with biological targets, which is a consequence of altered chemical and physical properties. nih.govacs.org The position and nature of substituents can influence factors such as acidity, nucleophilicity, and steric accessibility, all of which play a role in chemical transformations.

Advanced Spectroscopic and Structural Elucidation of Phthalazine 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the signals produced by atomic nuclei in a magnetic field, chemists can deduce the connectivity and environment of different functional groups.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy is particularly useful for identifying different types of hydrogen atoms and their positions within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H-NMR spectrum provide valuable information about the structure. For phthalazine-1-thiol derivatives, ¹H-NMR has been used to confirm the presence of aromatic protons, methylene (B1212753) groups, and exchangeable protons such as those from NH or SH groups. For instance, studies on phthalazine (B143731) derivatives have reported signals for aromatic protons in the range of δ 7.12–8.91 ppm and signals for NH protons between δ 10.59 and 11.80 ppm jst.go.jp. The presence of exchangeable protons can often be confirmed by running the spectrum in the presence of D₂O, which causes these signals to disappear or decrease in intensity due to proton-deuterium exchange mdpi.comjst.go.jp.

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton Type | Chemical Shift Range (δ, ppm) |

| Aromatic Protons | 7.12 – 8.91 |

| NH/SH Protons | 10.59 – 12.22 |

| CH₂ (aliphatic) | 3.10 – 4.96 |

Note: Chemical shift values are approximate and can vary depending on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their electronic environment, making it possible to distinguish between different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). ¹³C-NMR analysis of phthalazine derivatives has shown characteristic signals for aromatic carbons and other carbon atoms within the molecule. For example, studies have reported aromatic carbon signals in the range of δ 124-135 ppm, and signals for carbons adjacent to nitrogen or sulfur atoms at different characteristic shifts jst.go.jpnih.gov.

Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Aromatic Carbons | 124 – 135 |

| C=S Carbon | ~160 - 180 |

| Other Carbons | Varied |

Note: Specific assignments depend on the molecular structure of the this compound derivative.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between atoms in a molecule ipb.pt. COSY reveals correlations between coupled protons, while HSQC shows correlations between protons and the carbons to which they are directly attached. These techniques are particularly useful for complex molecules, helping to resolve overlapping signals in 1D NMR spectra and confirm the assignments of protons and carbons based on their correlations ipb.pt. While specific 2D NMR data for this compound itself were not extensively detailed in the search results, these techniques are routinely applied in the structural elucidation of phthalazine derivatives to confirm the proposed structures and assign signals in the 1D spectra nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomer Confirmation

IR spectroscopy provides information about the presence of specific functional groups within the this compound structure. Key absorption bands in the IR spectrum can indicate the presence of N-H, C=N, C=C (aromatic), and C=S or S-H stretching vibrations. For this compound, which can exist in thiol-thione tautomeric forms, IR spectroscopy can be particularly useful for providing evidence for the predominant tautomer. Studies on related thione compounds have shown strong absorption bands around 1200-1350 cm⁻¹ for the C=S group and around 2400-2600 cm⁻¹ for the S-H group mdpi.comtubitak.gov.tr. The presence or absence of these bands can help in understanding the tautomeric preference in different conditions. Additionally, IR spectra of phthalazine derivatives often show bands in the region of 1600-1650 cm⁻¹ corresponding to C=N stretching vibrations and bands around 3000-3100 cm⁻¹ for aromatic C-H stretching jst.go.jp.

Table 3: Characteristic IR Absorption Bands (ν, cm⁻¹) for this compound and Related Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) |

| S-H stretching | 2400 – 2600 |

| N-H stretching | 3100 – 3450 |

| C=S stretching | 1200 – 1350 |

| C=N stretching | 1600 – 1650 |

| Aromatic C-H | 3000 – 3100 |

Note: Actual band positions may vary depending on the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern. This fragmentation pattern can provide clues about the structure of the molecule. In electron ionization mass spectrometry (EI-MS), molecules are bombarded with electrons, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

For phthalazine and its derivatives, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. Fragmentation patterns can involve the loss of small neutral molecules or specific structural fragments. For phthalazine itself, characteristic fragmentation includes the loss of HCN and N₂ units thieme-connect.de. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation could potentially involve the loss of the SH group or other parts of the phthalazine ring system, providing supporting evidence for the proposed structure jst.go.jpmdpi.com. Electrospray ionization mass spectrometry (ESI-MS) is another common technique that typically yields protonated molecular ions ([M+H]⁺) nih.gov.

Table 4: Representative Mass Spectrometry Data for this compound and Related Compounds

| Ion Type | m/z Value (Example) | Description |

| Molecular Ion (M⁺) | Specific to compound | Molecular weight of the compound |

| [M+H]⁺ | Specific to compound | Protonated molecular ion (ESI) |

| Fragment Ions | Varied | Characteristic fragments |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage by weight of each element present in a chemical compound. For this compound (molecular formula C₈H₆N₂S), elemental analysis serves to confirm its empirical formula and thus verify its compositional purity. While specific elemental analysis data for this compound were not directly available in the surveyed literature, studies on related phthalazine derivatives consistently report the use of elemental analysis (for carbon, hydrogen, nitrogen, and sulfur) as a standard method for characterizing newly synthesized compounds and confirming their proposed structures. mdpi.comdntb.gov.uaresearchgate.netjst.go.jpresearchgate.netresearchgate.net These studies indicate that the experimentally determined values for these elements are typically in close agreement with the theoretically calculated percentages based on the molecular formula. For example, in the characterization of phthalazine derivatives, elemental analyses for C, H, N, and S were reported to be within ±0.4% of the theoretical values. jst.go.jp This demonstrates the reliability of elemental analysis in verifying the elemental composition of compounds within the phthalazine family.

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is particularly valuable as it provides a complete three-dimensional structure of a molecule in the solid state. This technique has been successfully applied to characterize the solid-state structures of various phthalazine derivatives and related heterocyclic compounds. jst.go.jpresearchgate.netias.ac.inmdpi.comresearchgate.netresearchgate.net Although specific single crystal X-ray diffraction data for this compound itself were not detailed in the available literature snippets, studies on related condensed phthalazine structures highlight the information obtainable, including crystal system, space group, and the arrangement of molecules within the asymmetric unit. ias.ac.in The analysis of single crystal X-ray diffraction data confirms the connectivity of atoms and provides precise geometric parameters, which are essential for understanding the structural basis of a compound's properties.

Analysis of Intramolecular Interactions and Conformations

X-ray diffraction studies, often complemented by computational methods such as Density Functional Theory (DFT), allow for a detailed analysis of both intramolecular and intermolecular interactions, as well as molecular conformations in the solid state. ias.ac.inmdpi.comresearchgate.net For phthalazine compounds, these studies can reveal important structural features such as the planarity of the phthalazine ring system and the orientation of substituents. Analysis of intramolecular interactions helps in understanding the factors that stabilize the observed conformation of the molecule.

Furthermore, the tautomerism of this compound between the thiol and thione forms is a significant structural aspect that can be investigated through a combination of X-ray diffraction (if suitable crystals of a specific tautomer are obtained) and theoretical calculations. DFT calculations have been employed to study the relative stability of tautomers in related systems, indicating that the thione form can be energetically more stable. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of Phthalazine 1 Thiol

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is widely used to calculate the electronic structure of molecules, providing valuable information about their behavior in chemical reactions. By analyzing parameters derived from DFT calculations, researchers can predict and understand the reactivity patterns and stability of compounds like phthalazine-1-thiol. mdpi.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). These orbitals are crucial in determining a molecule's chemical reactivity. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability. mdpi.commdpi.com The energy difference between the LUMO and HOMO, known as the energy gap (Eg), is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability, while a larger gap suggests lower reactivity and higher kinetic stability. mdpi.commdpi.com

Interactive Table 1: Illustrative HOMO, LUMO, and Energy Gap Values (Example Data from Related Studies)

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Example Phthalazine (B143731) Derivative 1 | DFT (B3LYP) | 6-31+G(d) | -5.8 | -1.5 | 4.3 |

| Example Phthalazine Derivative 2 | DFT (B3LYP) | 6-31+G(d) | -5.5 | -1.8 | 3.7 |

| Example Phthalazine Derivative 3 | DFT (B3LYP) | 6-31+G(d) | -6.1 | -1.2 | 4.9 |

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Molecular Hardness, Softness)

DFT-based chemical reactivity descriptors provide a quantitative framework for predicting a molecule's behavior in chemical reactions. These descriptors are derived from the HOMO and LUMO energies and include parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (σ), and the global electrophilicity index (ω). mdpi.commdpi.comrsc.orgnih.gov

Ionization Potential (I): Related to the energy of the HOMO, indicating the molecule's ability to donate an electron. mdpi.com

Electron Affinity (A): Related to the energy of the LUMO, indicating the molecule's ability to accept an electron. mdpi.com

Electronegativity (χ): Describes the tendency of an atom or molecule to attract electrons. mdpi.commdpi.com

Global Hardness (η): A measure of resistance to deformation or change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. mdpi.commdpi.com

Global Softness (σ): The inverse of hardness, indicating the polarizability of the molecule. Molecules with a small HOMO-LUMO gap are considered soft. mdpi.commdpi.com

Electrophilicity Index (ω): Measures the propensity of a molecule to accept electrons. mdpi.commdpi.comrsc.org

These descriptors are calculated using equations based on the Koopman's theorem approximation, where I ≈ -E_HOMO and A ≈ -E_LUMO. mdpi.com Studies on phthalazine derivatives have utilized these descriptors to forecast chemical systems' stability and reactivity. mdpi.com

Interactive Table 2: Illustrative Chemical Reactivity Descriptors (Example Data from Related Studies)

| Compound | Electronegativity (χ) | Global Hardness (η) | Global Softness (σ) | Electrophilicity Index (ω) |

| Example Phthalazine Derivative 1 | 3.6 | 2.15 | 0.46 | 3.1 |

| Example Phthalazine Derivative 2 | 3.3 | 1.85 | 0.54 | 2.9 |

| Example Phthalazine Derivative 3 | 3.8 | 2.45 | 0.41 | 3.5 |

Note: These values are illustrative examples based on findings from computational studies on related compounds and may not directly represent this compound. Actual calculated values for this compound would require a specific DFT calculation.

Computational Studies on Kinetic Stability

The kinetic stability of a molecule is inversely related to its chemical reactivity, which can be estimated from the HOMO-LUMO energy gap. A larger energy gap indicates higher kinetic stability, implying that the molecule is less likely to undergo chemical reactions. mdpi.commdpi.com Computational studies employing DFT are used to calculate this energy gap and thus provide theoretical insights into the kinetic stability of phthalazine derivatives. mdpi.comresearchgate.netnih.gov While direct computational studies specifically focused on the kinetic stability of this compound were not prominently detailed, the principle of using the HOMO-LUMO gap as an indicator is well-established and applicable. physchemres.orgscielo.org.mxmdpi.comnih.gov

Electrostatic Potential (ESP) Mapping and Nucleophilic/Electrophilic Sites

Molecular electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack. mdpi.commdpi.comresearchgate.net These maps are generated from DFT calculations and depict the electrostatic potential on the molecular surface using a color scheme, where red typically indicates regions of negative potential (susceptible to electrophilic attack) and blue indicates regions of positive potential (susceptible to nucleophilic attack). mdpi.comresearchgate.net Green areas represent a potential close to zero. mdpi.com

ESP mapping of phthalazine derivatives helps to predict chemically reactive binding sites. mdpi.commdpi.com For instance, in some related structures, negative potential regions were localized on electronegative atoms like oxygen, identifying them as potential sites for electrophilic attack. mdpi.commdpi.com While specific ESP maps for this compound were not detailed, this computational technique is routinely applied to understand the reactive regions of similar heterocyclic compounds. researchgate.netchemrevlett.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, particularly molecular docking, are employed to study the potential interactions between a small molecule ligand, such as this compound, and a biological target, typically a protein. These simulations help to predict binding modes and affinities. acs.orgcncl.org.cn

Prediction of Pharmacokinetic Profiles through ADMET Calculations

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical step in drug discovery and development. In silico ADMET studies utilize computational models to estimate these parameters, providing insights into how a compound might behave in a biological system. While direct ADMET studies specifically on this compound were not extensively detailed in the search results, studies on related phthalazine derivatives and other compounds containing similar structural motifs (such as thiol or thioamide groups) highlight the application of these computational techniques.

For instance, in silico ADMET studies have been performed on novel indole–1,2,4-triazole-based S-alkylated N-aryl acetamides, showing predictions for molecular weights, TPSA scores, hydrogen bond counts, and the number of rings relevant for bioactive compounds. nih.gov These studies also predicted permeability in MDCK cells and human intestine absorption. nih.gov Similarly, pharmacokinetic evaluations, including ADME profiling, have been conducted on phthalazine-piperazine-1,2,4-oxadiazole hybrids using tools like SWISS/ADME and pkCSM to assess their drug-like properties and pharmacokinetic profiles. researchgate.net Another study on cytotoxic metabolites from Tabebuia guayacan used computational prediction to evaluate ADMET parameters, including molecular weight, water solubility, skin permeability, and intestinal absorption. nih.gov These examples demonstrate the common application of ADMET calculations in assessing the pharmacokinetic potential of compounds structurally related to or within the broader chemical space of phthalazine derivatives.

Conformational Analysis and Tautomeric Studies

Conformational analysis and tautomeric studies are essential for understanding the different spatial arrangements and interconvertible isomeric forms a molecule can adopt. These factors significantly influence a compound's reactivity and interaction with biological targets.

For this compound, tautomerism between the thiol form (-SH) and the thione form (C=S) is a key consideration. Research on related compounds containing the thioamide function (–NH-C=S) indicates the possibility of thione-thiol tautomerism (–NH-C=S ↔ –N=C–S-H). core.ac.uk Spectroscopic data, such as Infrared (IR) spectroscopy, can provide evidence for the presence of these tautomeric forms. For example, a strong absorption band around 2410 cm⁻¹ can be assigned to the S-H stretching vibration of the thiol tautomeric structure, while bands around 1323 cm⁻¹ can indicate the C=S stretching vibration of the thione tautomer. mdpi.com The absence of an S-H band can suggest the prevalence of the thione tautomer in the solid state. core.ac.uk

Theoretical calculations, often using Density Functional Theory (DFT), are employed to investigate the relative stability of different tautomers and conformers. mdpi.combeilstein-journals.org These calculations can provide insights into the electronic structure, geometric parameters, and energy differences between tautomeric forms. Studies on phthalazine derivatives have utilized quantum theoretical calculations to obtain geometric parameters and compare them with experimental measurements. researchgate.netchemrevlett.com Furthermore, theoretical calculations can investigate frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potentials (MEP), and thermodynamic parameters, which are influenced by the molecule's conformation and tautomeric state. mdpi.comresearchgate.netchemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds based on their structure and the design of novel compounds with improved properties.

QSAR studies have been applied to phthalazine derivatives to predict various biological activities, including anti-inflammatory action. nih.govresearchgate.net These studies often involve developing regression models that relate structural descriptors to observed biological responses. For instance, a QSAR study on phthalazine and their substituted copper (II) and zinc (II) derivatives predicted anti-inflammatory activity using regression analysis, yielding a high regression correlation coefficient (R²) of 0.95. researchgate.net This suggests a strong relationship between the calculated molecular descriptors and the observed anti-inflammatory effects.

QSAR is considered a valuable strategy for postulating and designing new structures with desired biological activities based on physicochemical parameters. researchgate.net It can assist in the rapid and cost-effective identification of potential lead compounds. jhas-bwu.com While the search results specifically mention QSAR applications to phthalazine derivatives for anti-inflammatory and analgesic activities, the principles of QSAR are broadly applicable to predicting various biological endpoints, including those potentially relevant to this compound, based on its structural features. nih.govscholaris.ca The use of computational techniques like molecular docking often complements QSAR studies by providing insights into the potential interactions between the compounds and their biological targets, further supporting the rational design of active molecules. nih.govresearchgate.net

Advanced Research Applications of Phthalazine 1 Thiol and Derivatives

Applications in Medicinal Chemistry and Biological Sciences

Phthalazine-based compounds have shown promise as potential therapeutic agents, with research exploring their activities against various biological targets relevant to cancer and other diseases. ontosight.airesearchgate.nettandfonline.comjst.go.jpnih.gov

Antineoplastic and Anticancer Activities

Phthalazine (B143731) derivatives have been investigated for their ability to inhibit the growth and proliferation of cancer cells through various mechanisms. researchgate.nettandfonline.comjst.go.jpnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family are being evaluated as potential anticancer treatments. jst.go.jpresearchgate.netresearchgate.netnih.gov Phthalazinone derivatives, including those with a phthalazinone core, have been identified as potent PARP-1 inhibitors. researchgate.netnih.gov Research has shown that certain phthalazinone derivatives can inhibit PARP-1 with nanomolar IC50 values, demonstrating significant potency. researchgate.net Some studies using Olaparib as a lead compound have synthesized new phthalazinone derivatives and evaluated their PARP1 inhibitory activities. nih.gov These compounds showing strong PARP1 inhibition also exhibited high anti-proliferative activities against BRCA2-deficient cell lines. nih.gov

Aurora kinases, particularly Aurora A and B, play crucial roles in mitosis, and their dysregulation is associated with tumorigenesis. acs.orgresearchgate.netacs.orgnih.govnih.gov Small molecule inhibitors targeting these kinases have been a focus of medicinal chemistry research. acs.orgresearchgate.netacs.orgnih.govnih.gov Phthalazine-based compounds have been developed as potent and selective inhibitors of Aurora kinases. acs.orgresearchgate.netacs.orgnih.gov A novel class of Aurora kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold has been reported, showing potent Aurora-A selective inhibition. researchgate.netacs.orgnih.gov For example, one such compound inhibited Aurora-A with an IC50 of 71 nM and showed in vitro cytotoxic activity against the HCT116 colon cell line with an IC50 of 5.44 nM. jst.go.jp

Tubulin-binding agents are a class of cytotoxic compounds that interfere with microtubule dynamics, leading to mitotic arrest and cell death. jst.go.jpmdpi.comgoogle.comresearchgate.net Phthalazine derivatives have gained interest as potential tubulin binding molecules. jst.go.jpgoogle.com Some studies suggest that phthalazine derivatives can act as tubulin polymerization inhibitors, potentially targeting the colchicine (B1669291) binding site. mdpi.comresearchgate.net Research indicates that certain substituted 1,2,4-triazole-thiol based structures, which can be related to the thiol functionality in phthalazine-1-thiol derivatives, have shown potential as tubulin polymerization inhibitors. mdpi.comekb.eg Phthalazine derivatives have been described as inhibitors of PARP1, PARP2, and/or tubulin, indicating their potential utility in cancer treatment. google.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis, the formation of new blood vessels that supply tumors. Phthalazine derivatives have been reported as potent inhibitors of VEGFR-2. researchgate.netnih.govresearchgate.netrsc.orgnih.gov Novel phthalazine derivatives have been designed and synthesized with the aim of inhibiting VEGFR-2. researchgate.netnih.govresearchgate.netrsc.orgnih.gov Studies have shown that certain phthalazine derivatives exhibit significant inhibitory activity against VEGFR-2 at sub-micromolar concentrations, in some cases more potent than reference drugs like Sorafenib. nih.govresearchgate.netrsc.org For instance, one study reported derivatives with VEGFR-2 inhibitory activities ranging from 0.148 to 0.892 µM. rsc.org Another study identified a compound that inhibited VEGFR-2 at an IC50 value of 0.08 µM, which was more potent than Sorafenib (IC50 = 0.10 µM). researchgate.net

Here is a table summarizing some research findings on VEGFR-2 inhibition by phthalazine derivatives:

| Compound | VEGFR-2 IC50 (µM) | Cancer Cell Lines Tested | Reference Drug (IC50) |

| Compound 2g | 0.148 | Hep G2, MCF-7 | Sorafenib (0.12 µM for MCF-7, 0.09 µM for Hep G2) |

| Compound 4a | 0.196 | Hep G2, MCF-7 | Sorafenib (0.12 µM for MCF-7, 0.09 µM for Hep G2) |

| Compound 3a | 0.375 | Hep G2, MCF-7 | Sorafenib (0.12 µM for MCF-7, 0.09 µM for Hep G2) |

| Compound 3c | 0.892 | Hep G2, MCF-7 | Sorafenib (0.12 µM for MCF-7, 0.09 µM for Hep G2) |

| Compound 5a | 0.548 | Hep G2, MCF-7 | Sorafenib (0.12 µM for MCF-7, 0.09 µM for Hep G2) |

| Compound 5b | 0.331 | Hep G2, MCF-7 | Sorafenib (0.12 µM for MCF-7, 0.09 µM for Hep G2) |

| Compound 7f | 0.08 | HepG2, HCT-116, MCF-7 | Sorafenib (0.10 µM) |

| Compound 8c | 0.10 | HepG2, HCT-116, MCF-7 | Sorafenib (0.10 µM) |

| Compound 7a | 0.11 | HepG2, HCT-116, MCF-7 | Sorafenib (0.10 µM) |

Note: IC50 values for Sorafenib against Hep G2 and MCF-7 cells vary slightly across different studies. nih.govrsc.org

Numerous studies have evaluated the cytotoxic activity of this compound and its derivatives against a wide range of human tumor cell lines. ontosight.airesearchgate.nettandfonline.comjst.go.jpnih.govresearchgate.netnih.govresearchgate.netnih.gov These studies often report IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%. Phthalazine derivatives have demonstrated varying degrees of cytotoxicity depending on their specific structure and the cell line tested. researchgate.nettandfonline.comjst.go.jpnih.govnih.govresearchgate.net

For example, a series of phthalazine derivatives were screened against hepatocellular carcinoma (HePG-2), mammary gland breast cancer (MCF-7), human prostate cancer (PC3), and colorectal carcinoma (HCT-116) cell lines. researchgate.net Some compounds showed potent cytotoxic effects comparable to or even exceeding that of standard drugs like doxorubicin. researchgate.net Another study evaluating phthalazine derivatives against HepG-2, MCF-7, and HCT-116 cell lines reported promising cytotoxic effects with IC50 values in the micromolar range. tandfonline.com Novel triazolo[3,4-a]phthalazine derivatives have also been evaluated for their anti-proliferative activity against HCT-116 and MCF-7 cell lines, with some compounds showing potent activity. nih.gov

Here is a table illustrating some examples of cytotoxic activity of phthalazine derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM or µg/mL) | Notes |

| Compound 20 | HePG-2 | 8.67 ± 0.7 µg/mL | Potent cytotoxic effect |

| Compound 25 | HePG-2 | 4.50 ± 0.2 µg/mL | Most potent cytotoxic effect in this study |

| Compound 20 | MCF-7 | 15.84 ± 1.3 µg/mL | |

| Compound 25 | MCF-7 | 4.17 ± 0.2 µg/mL | |

| Compound 20 | PC3 | 12.21 ± 1.0 µg/mL | |

| Compound 25 | PC3 | 8.87 ± 0.6 µg/mL | |

| Compound 20 | HCT-116 | 9.41 ± 0.7 µg/mL | |

| Compound 25 | HCT-116 | 5.23 ± 0.2 µg/mL | |

| Compound 9d | HepG-2 | 4.35 ± 0.19 µM | Most potent in this series |

| Compound 9d | MCF-7 | ||

| Compound 9d | HCT-116 | ||

| Compound 6o | HCT-116 | 7 ± 0.06 µM | Most potent in this series against HCT116 |

| Compound 6o | MCF-7 | 16.98 ± 0.15 µM | Most potent in this series against MCF-7 |

| Compound 6g | MCF-7 | 7.64 ± 0.5 µM | More potent than cisplatin (B142131) (13 ± 1 µM) |

| Compound 7g | NCI-H460 | 43 ± 1 µM | Moderate activity |

| Compound 7a | MDA-MB-231 | 0.84 nM | Excellent selectivity and potency |

Note: Units for IC50 values vary between studies (µM or µg/mL). Some entries in the table above combine data from different sources and may not represent direct comparisons within a single study.

Further research has explored the cytotoxicity of phthalazine derivatives against specific cancer types, including leukemia, melanoma, renal cancer, and breast cancer cell lines, with some compounds showing potent inhibitory or lethal effects. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) II Inhibition

Antimicrobial Efficacy

Phthalazine derivatives, including those related to this compound, have demonstrated notable antimicrobial properties against a range of pathogens. globalresearchonline.netpharmainfo.in

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies have indicated that phthalazine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. globalresearchonline.netjofamericanscience.orgresearchgate.netnanobioletters.comnih.govias.ac.inresearchgate.netekb.eg For instance, some phthalazine derivatives have shown higher activity against Gram-positive bacteria compared to Gram-negative strains. jofamericanscience.orgresearchgate.net Specific compounds have demonstrated potent activity against Streptococcus pneumonia and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Salmonella typhimurium (Gram-negative), with low minimum inhibitory concentrations (MICs). nih.gov Research involving thiazolyl-phthalazinediones, a class of phthalazine derivatives, also highlighted promising antibacterial effects against Gram-negative bacteria like Salmonella sp., in some cases exceeding the activity of standard drugs like Gentamycin. nih.gov The structural variations in phthalazine derivatives can influence their antibacterial efficacy and selectivity towards different bacterial strains. jofamericanscience.orgresearchgate.netnanobioletters.com

Antifungal Activity, Including Synergistic Effects with Established Antifungals

Beyond antibacterial effects, phthalazine derivatives have also shown antifungal activity. nih.govekb.egjmchemsci.com Some studies have reported that certain phthalazine derivatives exhibit marked selectivity against fungi. ekb.eg Evaluation against fungi such as Aspergillus and Candida albicans at various concentrations has shown activity for several derivatives. jmchemsci.com While the provided search results mention synergistic studies in the context of antimicrobial evaluation of related compounds like imidazo[1,2-a]pyrimidine (B1208166) chalcogenides, direct evidence of synergistic antifungal effects of this compound or its derivatives with established antifungals was not explicitly detailed in the provided snippets. dntb.gov.ua

Anti-inflammatory and Immunomodulatory Properties

Phthalazine derivatives are known to possess anti-inflammatory and immunomodulatory activities. ontosight.airesearchgate.netekb.egnih.govjst.go.jpresearchgate.netmdpi.commdpi.commdpi.com Research has explored the potential of these compounds to modulate the immune response and reduce inflammation. mdpi.comresearchgate.net For example, certain phthalazine derivatives have been investigated for their ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory processes. mdpi.comresearchgate.net Some derivatives have shown significant anti-inflammatory properties in vivo, comparable to standard anti-inflammatory drugs like indomethacin. mdpi.comresearchgate.net The anti-inflammatory effects of phthalazinone derivatives have been linked to their ability to inhibit phosphodiesterase (PDE) isoforms, which are involved in regulating cellular cyclic nucleotide levels and various biological pathways. researchgate.net The immunomodulatory potential of phthalazine derivatives extends to influencing cytokine production and potentially epigenetic reprogramming in immune cells. researchgate.netnih.gov

Metabolic Regulation and Related Disorders

Phthalazine derivatives have demonstrated effects on metabolic processes, suggesting potential applications in the management of related disorders such as diabetes and hyperlipidemia. ontosight.airesearchgate.netnanobioletters.commdpi.comresearchgate.net

Antidiabetic, Antihyperglycemic, and Antihyperlipidemic Effects

Studies have investigated the antidiabetic, antihyperglycemic, and antihyperlipidemic activities of phthalazine derivatives. ontosight.airesearchgate.netnanobioletters.commdpi.comresearchgate.net Research in diabetic rat models has shown that administration of certain phthalazine derivatives can significantly improve serum levels of glucose, lipid profile components (such as total lipids, cholesterol, triglycerides, and free fatty acids), and non-esterified fatty acids. jofamericanscience.orgresearchgate.net Specific derivatives have exhibited more pronounced effects in lowering glucose and certain lipid levels compared to others. jofamericanscience.org These findings suggest that the chemical derivatization of the phthalazine core can confer glucose and lipid-lowering activities. jofamericanscience.orgresearchgate.net The potential mechanisms underlying these effects may involve the regulation of metabolic enzymes and pathways, although detailed mechanisms for this compound specifically require further investigation. frontiersin.orgmdpi.comnih.gov

Cardiovascular Applications

Phthalazine derivatives have a history of use and ongoing research in cardiovascular applications, primarily related to their effects on blood pressure and vascular function. jst.go.jpresearchgate.netjocpr.com Hydralazine, a well-established antihypertensive drug, is a phthalazine derivative, highlighting the potential of this chemical class in treating hypertension and heart failure. nih.govekb.egresearchgate.net Research has explored the vasorelaxant properties of phthalazinones and related compounds. researchgate.net Some phthalazine derivatives have shown potent cardiotonic activity. jst.go.jp The cardiovascular effects of these compounds are often linked to their ability to modulate phosphodiesterase isoforms, which play a role in vascular smooth muscle relaxation and cardiac contractility. researchgate.net

Antihypertensive and Vasorelaxant Activities

Phthalazine derivatives have demonstrated notable antihypertensive and vasorelaxant properties. jocpr.comresearchgate.netjst.go.jplongdom.orgpharmainfo.insci-hub.se Hydralazine, a well-known antihypertensive drug, is a phthalazine derivative, highlighting the potential of this scaffold in treating hypertension. researchgate.netderangedphysiology.comnih.gov Studies have explored the synthesis of new phthalazine-based vasodilators and evaluated their activity. researchgate.netnih.gov For instance, a series of new phthalazine-based vasodilators were synthesized and tested for their vasorelaxant activities against nor-adrenaline-induced spasm on thoracic rat aorta rings. researchgate.netnih.gov Several synthesized compounds showed higher activity than the reference drug, prazosin, with one compound, 8d, exhibiting an IC50 of 0.10 mM. researchgate.netnih.gov Molecular modeling studies for these compounds suggested that their vasodilation activities are consistent with their docking into an optimized homology model as α1-AR antagonists. researchgate.netnih.gov N-substituted phthalazine-1,4-dione analogues have also shown significant antihypertensive activity in albino rats, comparable to hydralazine, by increasing vasodilation. ijpsr.com

Antithrombotic and Antiplatelet Aggregation Properties

Research indicates that phthalazine derivatives possess antithrombotic and antiplatelet aggregation properties. nih.govjocpr.comjst.go.jplongdom.orgsci-hub.semdpi.com Some phthalazine derivatives have been investigated for their inhibitory effects on platelet aggregation. osf.ionih.gov For example, a study on 2-phenyl-1(2H)-phthalazinone derivatives examined their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). osf.ionih.gov While they showed no appreciable effect on ADP-induced aggregation, most compounds effectively inhibited AA-induced platelet aggregation. osf.io Specifically, 2-phenyl derivatives and ortho-substituted 2-phenyl derivatives demonstrated the most potent inhibition among the tested compounds. osf.io Another study tested the anti-aggregating activity of 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG 626), which prevented platelet aggregation induced by ADP, collagen, and arachidonic acid in rabbit platelets in vitro. osf.io The ID50 for EG-626 in ADP-induced aggregation was 223 µM, compared to 7-9 nM for PGI2, 266 µM for papaverine, and 957 µM for dipyridamole. osf.io

Neurological and Central Nervous System Activities

Phthalazine derivatives have shown potential in addressing neurological and central nervous system disorders. researchgate.net

Anticonvulsant Properties

Several phthalazine derivatives have been reported to possess anticonvulsant properties. jocpr.comresearchgate.netjst.go.jplongdom.orgpharmainfo.insci-hub.senih.govresearchgate.netsapub.org Studies have synthesized and evaluated the anticonvulsant activities of various phthalazine derivatives using models such as pentylenetetrazole (PTZ)-induced convulsions and the maximal electroshock (MES) test in mice. sapub.orgsci-hub.senih.govsioc-journal.cn For instance, a series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives were synthesized and evaluated for anticonvulsant activity in the PTZ-induced convulsions model, with one compound showing the highest activity. sapub.org Another study on 6-substituted- nih.govjocpr.comresearchgate.nettriazolo3,4-a phthalazine derivatives identified a compound (compound 82) with very strong anticonvulsant effects in MES tests, comparable to carbamazepine, and exhibiting a broad spectrum of activity against different seizure types. sci-hub.se Phthalazine-1,4-dione derivatives have also been designed and synthesized as potential non-competitive AMPA receptor antagonists with anticonvulsant activity. nih.gov

Antioxidant and Radical Scavenging Mechanisms

While the direct antioxidant and radical scavenging mechanisms of this compound are not explicitly detailed in the provided search results, some phthalazine derivatives have been reported to possess antioxidant activity. jocpr.comjst.go.jpjst.go.jpresearchgate.net Further research would be needed to elucidate the specific mechanisms for this compound and its derivatives in this area.

Antiparasitic Agents and Target Enzyme Inhibition (e.g., Fe-SOD)

Phthalazine derivatives have shown promise as antiparasitic agents, particularly through the inhibition of target enzymes like iron superoxide (B77818) dismutase (Fe-SOD). researchgate.netresearchgate.netmdpi.comcambridge.orgnih.gov Fe-SOD is an attractive target for drug development against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species, as it is essential for parasite defense against oxidative stress and is absent in mammals. researchgate.netmdpi.comcambridge.orgnih.govnih.gov Phthalazine derivatives containing imidazole (B134444) rings have been shown to inhibit T. cruzi Fe-SOD and exhibit remarkable anti-T. cruzi activity in immunodeficient mice. researchgate.netnih.govnih.gov These compounds were more active and less toxic than the reference drug benznidazole (B1666585) in vitro. researchgate.net Molecular modeling suggested that these inhibitors interact with the H-bonding system of the iron atom moiety in Fe-SOD. researchgate.net In vivo tests showed better parasitemia inhibition and a decrease in the reactivation of parasitemia in the chronic phase for immunodeficient mice compared to benznidazole. researchgate.net Imidazole-containing phthalazine derivatives also inhibit Fe-SOD in Leishmania species and are active in vitro against visceral and mucosal leishmaniasis. cambridge.org

Here is a data table summarizing some findings on antiparasitic activity and Fe-SOD inhibition by phthalazine derivatives:

| Compound Class | Parasite Species | Target Enzyme | In vitro Activity | In vivo Activity (Mouse Model) | Key Findings | Citation |

| Phthalazine derivatives containing imidazole rings | Trypanosoma cruzi | Fe-SOD | More active and less toxic than benznidazole | Remarkable anti-T. cruzi activity, better parasitemia inhibition than benznidazole | Interact with Fe-SOD active site, structure-dependent activity | researchgate.netnih.govnih.gov |

| Imidazole-containing phthalazine derivatives | Leishmania species | Fe-SOD | Active | Not specified | Inhibit Fe-SOD, active against visceral and mucosal leishmaniasis | cambridge.org |

| 1,4-bis(alkylamino)benzo[g]phthalazines | Trypanosoma cruzi | Fe-SOD | Significant decrease in amastigote and trypomastigote numbers | Not specified | Inhibited parasite Fe-SOD without affecting human Cu-Fe-SOD | mdpi.com |

Antiviral Properties

Some phthalazine derivatives have been reported to possess antiviral properties. osf.ioresearchgate.net While specific details on the antiviral activity of this compound were not extensively available in the provided search results, the phthalazine scaffold is recognized for its potential in this area. osf.iopensoft.net Further research is needed to fully explore the antiviral spectrum and mechanisms of this compound and its derivatives.

Antiallergic and Antihistaminic Activities

Phthalazine derivatives, including those related to this compound, have been explored for their potential antiallergic and antihistaminic properties. Research indicates that various phthalazine derivatives exhibit antihistamine-H1 and antiallergic rhinitis activities. osf.io For instance, azelastine, a known antiallergic agent, is a phthalazinone derivative. osf.io The phthalazine scaffold is recognized as a privileged building block in drug development, with derivatives displaying a wide spectrum of pharmacological activities, including antihistaminic effects. mdpi.comnih.gov

Elucidation of Biological Mechanisms of Action

Understanding the biological mechanisms of action of this compound and its derivatives is an active area of research. Studies on related phthalazine and phthalazinone derivatives have shed light on potential mechanisms. For example, some phthalazine derivatives have shown activity as inhibitors of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair and other cellular processes. nih.govjst.go.jp Other mechanisms explored include the inhibition of vascular endothelial growth factor receptors-2 (VEGFR-2), which are relevant in angiogenesis and cancer. mdpi.comresearchgate.net Research on phthalazine derivatives containing imidazole rings has suggested interaction with the H-bonding system of the iron atom moiety in Fe-SOD (iron superoxide dismutase), an antioxidant enzyme in parasites. acs.org The tautomeric nature of compounds like this compound is considered crucial in determining their mechanism of action, as dipole moment and hydrophobicity can vary between tautomers, influencing interactions with biological targets. mdpi.com

Catalytic Applications in Organic Synthesis

This compound and its derivatives have found applications as catalysts and ligands in various organic synthesis transformations.

Ligands in Asymmetric Catalysis (e.g., Asymmetric Dihydroxylation of Olefins)

Phthalazine-based ligands have been successfully employed in asymmetric catalysis, particularly in the Sharpless asymmetric dihydroxylation of olefins. Dimeric cinchona alkaloid derivatives incorporating phthalazine, such as (DHQD)2PHAL and (DHQ)2PHAL, are well-established chiral ligands for this reaction. york.ac.ukresearchgate.netorganic-chemistry.orgencyclopedia.pubmdpi.com These ligands are crucial for achieving high enantioselectivity in the conversion of prochiral olefins into chiral vicinal diols. organic-chemistry.orgencyclopedia.pubmdpi.com The phthalazine spacer in these ligands plays a role in creating a chiral binding pocket that accommodates the olefin substrate, influencing the stereochemical outcome of the reaction. york.ac.uk

Research findings highlight the effectiveness of phthalazine-based ligands in asymmetric dihydroxylation:

| Ligand | Substrate Class | Enantioselectivity (ee) | Reference |

| (DHQD)2PHAL | Aromatic olefins | High | york.ac.uk |

| (DHQ)2PHAL | Aromatic olefins | High | york.ac.uk |

| (QN)2PHAL | Various olefins | Excellent | researchgate.net |

| DHQD-PHAL-OPEG | trans-disubstituted olefins | Up to 98% | researchgate.net |

These ligands facilitate the reaction between the alkene and osmium tetroxide, guiding the addition to favor the formation of one enantiomer of the diol. encyclopedia.pubmdpi.com

Catalysts in Oxidation Reactions (e.g., Aerobic Oxidation of Thiols)

Thiols, including potentially those related to this compound, can undergo aerobic oxidation to form disulfides. This reaction is significant in organic synthesis and has biological relevance. rsc.org While the direct catalytic application of this compound specifically in the aerobic oxidation of other thiols is not explicitly detailed in the provided search results, the broader context of phthalazine compounds and thiol chemistry offers insights. Metallophthalocyanines, which share structural features with phthalazine, are known catalysts for the aerobic oxidation of thiols to disulfides in the petroleum refining industry. mdpi.com This process, known as "sweetening," utilizes catalysts often supported on materials like charcoal. mdpi.com Additionally, research has explored metal-free photochemical approaches for the aerobic oxidation of thiols to disulfides using different photoinitiators. rsc.orgorganic-chemistry.orgrsc.org The oxidation of thiols to thioamides under aerobic conditions, sometimes catalyzed by copper salts, also demonstrates the reactivity of the thiol functional group under oxidative conditions. organic-chemistry.org

Role in Industrial Catalytic Processes

Phthalazine derivatives have a recognized role in industrial applications, particularly in catalysis. As mentioned, metallophthalocyanines, related to the phthalazine structure, are used as catalysts in the industrial "sweetening" process for oxidizing mercaptans (thiols) in petroleum refining. mdpi.com This highlights the potential for phthalazine-based compounds to be involved in large-scale catalytic processes. The development of efficient and environmentally friendly catalytic protocols for synthesizing phthalazine derivatives themselves also points to their importance as intermediates in the chemical industry. dergipark.org.tr

Applications in Materials Science and Polymer Chemistry

The structural features of this compound and its derivatives suggest potential applications in materials science and polymer chemistry, although specific examples directly pertaining to this compound were not extensively detailed in the search results. Heterocyclic compounds, in general, are valuable components in the design of functional materials. The presence of the phthalazine core and the reactive thiol group provides opportunities for incorporating these compounds into polymer structures or utilizing them in the synthesis of novel materials with tailored properties. Research on related compounds, such as 3-phenylquinoxaline-2-thiol, indicates their promise as components for electronic devices and advanced materials. The synthesis of phthalylated cellulosic compounds using phthalic anhydride (B1165640) (a related structure) also demonstrates the incorporation of phthalazine-related moieties into polymer matrices. rsc.org The ongoing research into the synthesis of novel phthalazine derivatives with diverse properties suggests their potential utility in developing new materials with applications ranging from electronics to functional coatings.

Development of Fluorescence Probes and Luminescence Materials

Phthalazine derivatives have shown potential in the development of fluorescence probes and luminescence materials. Research indicates that certain phthalazine derivatives can be utilized in the creation of fluorescent organic nanosheets. For instance, a phthalazine derivative, 13-(4-bromophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione, has been used to prepare fluorescent organic nanosheets (IDP NS) via a simple reprecipitation method in an aqueous medium. These nanosheets exhibit a turn-off type fluorescence and demonstrate high selectivity and sensitivity for the simultaneous recognition of Cr⁶⁺ and Mn⁷⁺ ions in aqueous media. researchgate.net The fluorescence quenching observed upon the addition of these ions is found to fit the Stern–Volmer relationship within specific concentration ranges. researchgate.net

The development of fluorescence chemosensors with high selectivity and sensitivity for metal ions is a crucial area of research with applications in materials science, healthcare, and environmental monitoring. mdpi.com Fluorescent sensors are considered practical tools for detecting metal ions, and fluorescent chemosensors can also be applied in bio-imaging. mdpi.com The ability of a single probe to detect multiple analytes with distinct spectral responses is particularly valuable for monitoring complex biological and environmental samples. mdpi.com

Polymeric Applications (e.g., Poly(phthalazinone ether sulfone ketone)s)

Phthalazine-based structures are integral components in the development of high-performance polymers, particularly poly(phthalazinone ether sulfone ketone)s (PPESK). PPESK is a relatively new class of copolymer containing varying ratios of diphenyl ketone and diphenyl sulfone units along with a certain amount of 4-(4-hydroxyphenyl)-2,3-phthalazin-1-one. researchgate.net These polymers are recognized for their excellent mechanical and thermal properties, including high glass transition temperatures and thermo-oxidative stability. researchgate.netmdpi.comnih.gov

PPESK has been explored for various applications, including the fabrication of asymmetric ultrafiltration membranes. researchgate.net The physico-chemical characteristics of PPESK copolymers, such as glass transition temperature, intrinsic viscosity, and chemical stability in the presence of acids, bases, and oxidants, have been investigated to understand their suitability for membrane formation. researchgate.net The viscosity of PPESK solutions in solvents like N-methyl pyrrolidone (NMP) and the influence of additives like polyethylene (B3416737) glycol and Tween80 on viscosity have also been studied, providing fundamental data for membrane preparation. researchgate.net